Rosuvastatin D3 Sodium is a deuterium-labeled derivative of rosuvastatin, a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This compound is primarily utilized in research settings to study metabolic pathways and the pharmacokinetics of statins.
Rosuvastatin D3 Sodium is classified as a pharmaceutical compound under the category of statins, specifically designed for the treatment of hyperlipidemia and related cardiovascular conditions. It is synthesized from rosuvastatin calcium, which is known for its efficacy in lowering low-density lipoprotein cholesterol levels. The compound's chemical structure can be denoted by the formula C22H27FN3NaO6S, with a CAS number of 1279031-70-7 .
The synthesis of rosuvastatin D3 Sodium involves several key steps:
The technical details of the synthesis may vary based on the specific laboratory protocols used, but typically involve careful control of reaction conditions to ensure high yield and purity .
The molecular structure of rosuvastatin D3 Sodium features a complex arrangement that includes:
The detailed molecular data includes:
Rosuvastatin D3 Sodium undergoes various chemical reactions typical of statins:
These reactions are important for understanding the stability and reactivity of rosuvastatin D3 Sodium in biological systems .
Rosuvastatin D3 Sodium functions primarily by inhibiting HMG-CoA reductase, which results in decreased cholesterol synthesis in the liver. The mechanism involves:
Additionally, it may have effects on other metabolic pathways that influence lipid metabolism and inflammation .
Relevant data indicates that rosuvastatin D3 Sodium retains its properties under standard laboratory conditions but may degrade under extreme pH or temperature .
Rosuvastatin D3 Sodium is primarily used in scientific research for:
Due to its labeled nature, it provides insights into absorption, distribution, metabolism, and excretion processes associated with statin therapy .
The development of deuterated statins represents a strategic fusion of medicinal chemistry and isotopic engineering aimed at optimizing pharmacokinetic properties. Rosuvastatin, first patented in 1991 and approved in 2003, emerged as a potent inhibitor of HMG-CoA reductase, achieving up to 55% LDL-cholesterol reduction at high doses [1] [10]. The rationale for deuterating rosuvastatin stems from the kinetic isotope effect (KIE), where replacing hydrogen with deuterium at metabolically vulnerable sites (e.g., benzylic positions) slows enzymatic oxidation by cytochrome P450 enzymes. This modification targets pathways where rosuvastatin undergoes CYP2C9-mediated metabolism (~10% of total clearance) [1] [6]. Deuterated analogs like Rosuvastatin-D₃ Sodium aim to preserve therapeutic efficacy while mitigating off-target effects by reducing reactive metabolite formation. This approach aligns with broader efforts to enhance drug stability without structural redesign, exemplified by drugs like deutetrabenazine [8].
Table 1: Evolution of Deuterated Statins
Milestone | Year | Significance |
---|---|---|
Discovery of KIE | 1934 | Demonstrated reduced bond cleavage kinetics in deuterium-labeled molecules |
First Deuterated Drug | 2017 | FDA approval of deutetrabenazine for Huntington’s disease |
Rosuvastatin-D₃ | 2020s | Focus on metabolic stability via deuterium incorporation at CYP2C9 sites |
Isotopic labeling leverages stable (e.g., ²H, ¹³C) or radioactive (³H, ¹⁴C) isotopes to trace drug metabolism, distribution, and excretion. Key applications include:
Table 2: Isotopes Used in Pharmaceutical Research
Isotope | Type | Primary Application | Detection Method |
---|---|---|---|
²H (Deuterium) | Stable | Metabolic stability enhancement; MS internal standards | LC-MS, NMR |
¹³C | Stable | Metabolic flux analysis | NMR, IRMS |
³H (Tritium) | Radioactive | High-sensitivity receptor binding assays | Scintillation counting |
¹⁴C | Radioactive | Long-term ADME studies | Accelerator mass spectrometry (AMS) |
Rosuvastatin-D₃ Sodium, deuterated at three hydrogen sites, serves as a critical tool for elucidating the fate of rosuvastatin in vivo. Its significance includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7